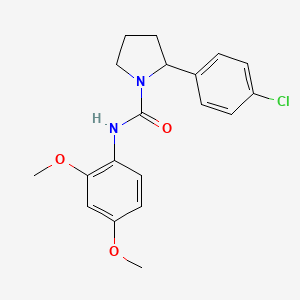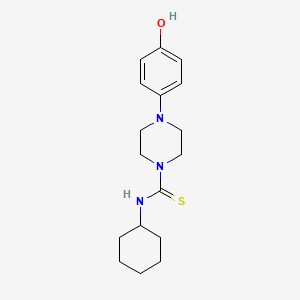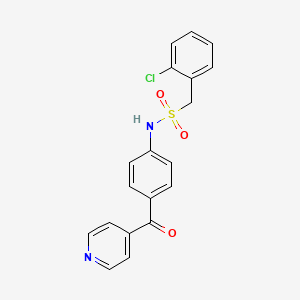
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CDP, is a chemical compound that has been used in various scientific research applications. CDP belongs to the class of pyrrolidinecarboxamide derivatives and is known for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the activation of the adenosine A1 receptor. The activation of this receptor leads to the inhibition of the cAMP/PKA signaling pathway, resulting in the modulation of various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and protect neurons from oxidative stress. This compound has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative disorders. Another area of interest is the study of this compound's potential use in the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound is simple and efficient, making it a valuable tool for various scientific research applications. This compound's mechanism of action involves the activation of the adenosine A1 receptor, leading to the modulation of various physiological processes. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it a valuable area of study for future research.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of sodium hydride, followed by the reaction with pyrrolidine-1-carboxylic acid. The resulting product is purified using column chromatography, resulting in the synthesis of this compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-16(18(12-15)25-2)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAOOHXTQBRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)


![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
